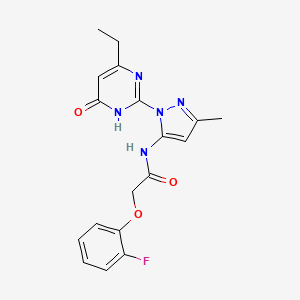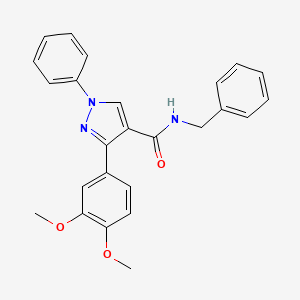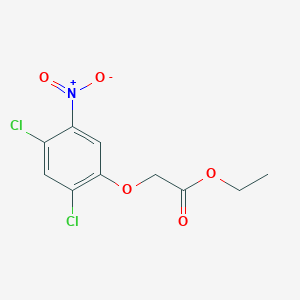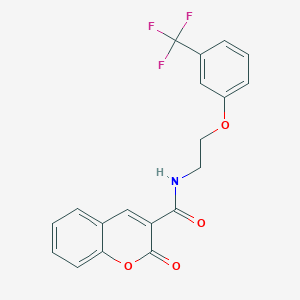![molecular formula C12H21NO3 B2529943 Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1087784-78-8](/img/structure/B2529943.png)
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate" is a structurally complex molecule that belongs to the family of azabicycloalkane carboxylates. These compounds are of significant interest in the field of organic chemistry due to their potential as intermediates in the synthesis of various pharmacologically active molecules. The azabicycloalkane core is a common structural motif found in many natural products and pharmaceuticals, which often exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of related azabicycloalkane carboxylates has been reported in several studies. For instance, an efficient and scalable synthetic route to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which includes a key step of optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase . Moreover, a stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been described, highlighting the importance of controlling the stereoselectivity of the cyclopropanation step .
Molecular Structure Analysis
The molecular structure of azabicycloalkane carboxylates is characterized by the presence of a bicyclic ring system that includes a nitrogen atom. This structure imparts rigidity to the molecule, which can be crucial for its biological activity. The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, for example, has been elucidated using NMR spectroscopy and X-ray diffraction analysis, revealing the presence of a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound has been synthesized and its structure confirmed by X-ray diffraction, demonstrating the bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .
Chemical Reactions Analysis
Azabicycloalkane carboxylates can undergo various chemical reactions due to the presence of functional groups such as esters and hydroxymethyl groups. These reactions can be utilized to further modify the core structure or introduce additional functional groups. For example, the synthesis of constrained peptidomimetics from azabicycloalkane amino acids involves key steps such as Michael addition and hydrogenolysis to produce the fused ring system . Additionally, the regioselective introduction and transformation of substituents at specific carbon atoms of azabicycloalkane derivatives have been described, which are precursors to conformationally constrained β-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicycloalkane carboxylates are influenced by their molecular structure. The rigidity of the bicyclic ring system and the presence of various substituents affect properties such as solubility, melting point, and reactivity. The synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, for instance, involves an epimerization/hydrolysis step that avoids tedious purification, indicating the importance of stereochemistry in the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has been a subject of interest in synthetic organic chemistry due to its complex structure and potential applications. Maton et al. (2010) developed an efficient scalable route for synthesizing this compound, highlighting improvements over previous methods and achieving a significant yield over multiple chemical transformations (Maton et al., 2010). Similarly, Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines, demonstrating the compound's versatility in organic synthesis (Harmsen et al., 2011).
Application in Medicinal Chemistry
The compound's bicyclic nature and conformational constraints make it a useful building block in medicinal chemistry. Napolitano et al. (2010) conducted a study on its synthesis, exploring different approaches to efficiently produce this unnatural amino acid (Napolitano et al., 2010). Meyers et al. (2009) also developed synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its potential for novel compound development in complementary chemical spaces (Meyers et al., 2009).
Conformationally Constrained Amino Acids
The compound has been used in the synthesis of conformationally constrained amino acids, which are important for developing peptidomimetics. Campbell and Rapoport (1996) reported a method for chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids, which are useful in generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996). Avenoza et al. (2002) described the synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcasing its applications in creating analogues of 3-hydroxyproline (Avenoza et al., 2002).
Applications in Organic Chemistry
In organic chemistry, the synthesis of this compound and its derivatives represents a significant area of study due to its complex structure and potential applications. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and analyzed its molecular structure (Moriguchi et al., 2014).
Eigenschaften
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h9,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJKYARJWWJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)




![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)



![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)
